1-Ethyl-4-isobutylbenzene
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Fosbretabulin is synthesized from combretastatin A-4 through a phosphorylation reaction. The process involves the reaction of combretastatin A-4 with phosphoric acid to form fosbretabulin . The reaction conditions typically include the use of a suitable solvent and a catalyst to facilitate the phosphorylation process.
Industrial Production Methods
Industrial production of fosbretabulin involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully controlled to maintain the stability of the compound and to prevent degradation during production .
Chemical Reactions Analysis
Types of Reactions
Fosbretabulin undergoes several types of chemical reactions, including:
Dephosphorylation: In vivo, fosbretabulin is dephosphorylated to its active metabolite, combretastatin A-4.
Oxidation and Reduction: These reactions can occur under specific conditions, altering the chemical structure and activity of the compound.
Substitution: Fosbretabulin can undergo substitution reactions where functional groups are replaced by other groups, potentially modifying its biological activity.
Common Reagents and Conditions
Dephosphorylation: Enzymatic dephosphorylation occurs in vivo, converting fosbretabulin to combretastatin A-4.
Oxidation and Reduction: Common reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Substitution: Reagents such as halogens or alkylating agents can be used under controlled conditions.
Major Products Formed
Combretastatin A-4: The primary active metabolite formed from the dephosphorylation of fosbretabulin.
Oxidized and Reduced Derivatives: These products result from oxidation and reduction reactions, respectively.
Scientific Research Applications
Fosbretabulin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
Fosbretabulin exerts its effects by targeting and binding to tubulin dimers, preventing microtubule polymerization . This action results in mitotic arrest and apoptosis in endothelial cells, leading to the collapse of tumor blood vessels and disruption of blood flow to the tumor . The molecular targets involved include tubulin and the pathways associated with microtubule dynamics .
Comparison with Similar Compounds
Fosbretabulin is unique among microtubule-destabilizing agents due to its specific targeting of tumor vasculature and its ability to induce central necrosis in tumors . Similar compounds include:
Combretastatin A-4: The active metabolite of fosbretabulin with similar microtubule-destabilizing properties.
Colchicine: Another microtubule-destabilizing agent that binds to tubulin but has different clinical applications.
Vinblastine: A microtubule inhibitor used in cancer therapy with a different mechanism of action compared to fosbretabulin.
Fosbretabulin stands out due to its prodrug nature and its specific targeting of tumor vasculature, making it a promising candidate for cancer therapy .
Biological Activity
1-Ethyl-4-isobutylbenzene (CAS No. 100319-40-2) is an organic compound classified as an aromatic hydrocarbon. Its molecular formula is , and it has garnered interest due to its potential biological activities and applications in various fields, including pharmaceuticals and materials science. This article explores the biological activity of this compound, focusing on its pharmacological properties, toxicological assessments, and relevant case studies.
This compound is characterized by the following chemical properties:
Property | Value |
---|---|
Molecular Weight | 162.27 g/mol |
Log P (octanol-water partition coefficient) | 4.16 |
Solubility | 0.00644 mg/ml |
Boiling Point | Not specified |
Structure | Chemical Structure |
Pharmacological Properties
This compound has been studied for its interactions with various biological systems. Notably, it is a substrate for certain cytochrome P450 enzymes, particularly CYP2D6, which suggests potential implications in drug metabolism and pharmacokinetics .
Key Findings:
- CYP Inhibition: It acts as an inhibitor of CYP2D6, which is crucial for the metabolism of many drugs. This interaction could lead to altered drug levels in patients taking medications metabolized by this enzyme .
- Blood-Brain Barrier Permeability: The compound is predicted to be permeant to the blood-brain barrier, indicating potential central nervous system effects .
Toxicological Assessments
Toxicity studies utilizing quantitative structure-activity relationship (QSAR) models have been employed to predict the toxicological hazards associated with this compound. These models suggest that while the compound exhibits moderate toxicity, its specific effects can vary significantly based on exposure levels and biological context .
Toxicity Metrics:
- Bioavailability Score: The bioavailability score is approximately 0.55, indicating moderate absorption potential .
- Acute Aquatic Toxicity: QSAR modeling has been used to estimate acute toxicity values (LC50) for aquatic organisms, suggesting that the compound may pose risks to aquatic ecosystems if released into water bodies .
Study on CYP2D6 Inhibition
A study investigated the effects of various aromatic hydrocarbons, including this compound, on CYP2D6 activity in human liver microsomes. The findings indicated that this compound significantly inhibited CYP2D6-mediated metabolism of substrates such as dextromethorphan, leading to increased plasma concentrations of these drugs when co-administered .
Environmental Impact Assessment
Research assessing the environmental impact of aromatic hydrocarbons highlighted the biodegradation pathways of compounds similar to this compound. It was found that certain microbial strains could metabolize these compounds effectively, suggesting potential bioremediation applications in contaminated environments .
Properties
IUPAC Name |
1-ethyl-4-(2-methylpropyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18/c1-4-11-5-7-12(8-6-11)9-10(2)3/h5-8,10H,4,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMHWAAZOTFVMKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00341920 | |
Record name | 1-Ethyl-4-isobutylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00341920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100319-40-2 | |
Record name | 1-Ethyl-4-isobutylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00341920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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